![molecular formula C30H20N4O4 B102473 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]- CAS No. 17589-24-1](/img/structure/B102473.png)
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is a compound with potential applications in various fields of scientific research. This compound is a derivative of 1,3-diazetidine-2,4-dione and is also known as Bis(4-isocyanatobenzyl) 1,3-diazetidine-2,4-dione. The compound has a unique structure that makes it suitable for different applications.
Wirkmechanismus
The mechanism of action of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is not well understood. However, it is believed that the compound reacts with nucleophiles such as amines and alcohols to form urethane and urea linkages. The compound can also undergo Diels-Alder reactions with dienes to form cycloadducts.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' on living organisms. However, it has been reported that the compound is not toxic to cells and does not cause significant damage to DNA. The compound has been used as a crosslinking agent for proteins and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' has several advantages for lab experiments. The compound is stable and can be easily synthesized. It can be used as a building block for the synthesis of other compounds. The compound can also be used as a crosslinking agent for proteins and enzymes. However, the compound has limitations in terms of its solubility in common solvents. The compound is also sensitive to moisture and should be stored in a dry environment.
Zukünftige Richtungen
There are several future directions for the research on 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' . One direction is to investigate the mechanism of action of the compound and its reactivity with different nucleophiles. Another direction is to explore the potential applications of the compound in the fields of coordination chemistry and catalysis. The compound can also be used as a crosslinking agent for various biomolecules. Further research can be conducted to optimize the synthesis method of the compound and to improve its solubility in common solvents. The compound can also be modified to enhance its properties for specific applications.
Conclusion:
In conclusion, 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is a compound with potential applications in various fields of scientific research. The compound can be easily synthesized and has several advantages for lab experiments. The compound has a unique structure that makes it suitable for different applications. Further research is required to fully understand the mechanism of action of the compound and to explore its potential applications.
Synthesemethoden
The synthesis of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' can be achieved by reacting 1,3-diazetidine-2,4-dione with 4-isocyanatobenzyl chloride in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and mass spectroscopy.
Wissenschaftliche Forschungsanwendungen
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' has potential applications in various fields of scientific research. The compound can be used as a building block for the synthesis of other compounds. It can also be used as a ligand in coordination chemistry and catalysis. The compound has been used as a modifier for epoxy resins and polyurethanes. It has also been used as a crosslinking agent for polymers.
Eigenschaften
CAS-Nummer |
17589-24-1 |
|---|---|
Produktname |
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]- |
Molekularformel |
C30H20N4O4 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C30H20N4O4/c35-19-31-25-9-1-21(2-10-25)17-23-5-13-27(14-6-23)33-29(37)34(30(33)38)28-15-7-24(8-16-28)18-22-3-11-26(12-4-22)32-20-36/h1-16H,17-18H2 |
InChI-Schlüssel |
ARRNPOPZVLSDGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)N=C=O |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)N=C=O |
Andere CAS-Nummern |
17589-24-1 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



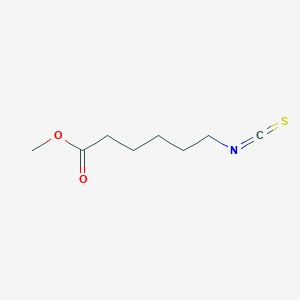
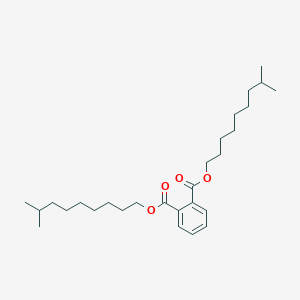


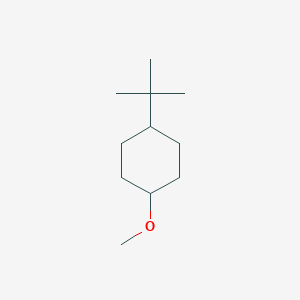

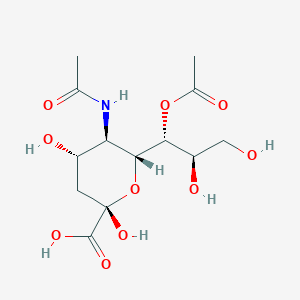


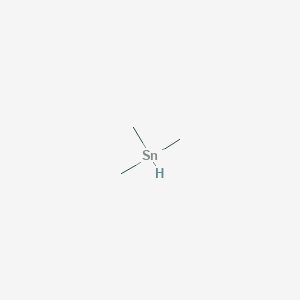
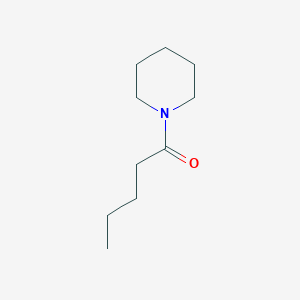
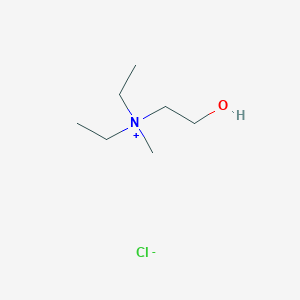
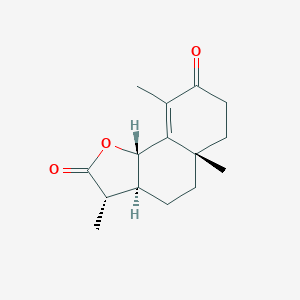
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)